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Tetrakis(diethylamine)tin - 1066-78-0

Tetrakis(diethylamine)tin

Catalog Number: EVT-1189994
CAS Number: 1066-78-0
Molecular Formula: C16H40N4Sn
Molecular Weight: 407.2 g/mol
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Product Introduction

Description

Tetrakis(diethylamido)tin(IV) is a volatile compound with four exchangeable ligands . It is widely used as a precursor to produce metal oxide thin films by the chemical vapor deposition method .


Synthesis Analysis

Tetrakis(diethylamido)tin(IV) can be used as a precursor to synthesize mesoporous tin silicate xerogels via non-hydrolytic templated sol–gel synthesis . These xerogels are potential catalysts for aminolysis and for the Meerwein–Ponndorf–Verley reduction .


Molecular Structure Analysis

The molecular structure of Tetrakis(diethylamido)tin(IV) is represented by the linear formula: [(C2H5)2N]4Sn . It has a molecular weight of 407.23 .


Chemical Reactions Analysis

Tetrakis(diethylamido)tin(IV) is used to produce metal oxide thin films on the surface of carbon electrode materials .


Physical And Chemical Properties Analysis

Tetrakis(diethylamido)tin(IV) is a yellow to brown liquid . It has a boiling point of 110 °C/0.5 mmHg and a density of 1.125 g/mL at 25 °C . The refractive index n20/D is 1.49 (lit.) .

Tetrakis(dimethylamido)titanium

Compound Description: Tetrakis(dimethylamido)titanium (TDMAT) is an organometallic compound used as a precursor for the metallorganic chemical vapor deposition (MOCVD) of titanium nitride (TiN) thin films. TiN films serve as diffusion barriers in ultralarge-scale-integrated (ULSI) circuits due to their thermal stability, low resistivity, and excellent barrier properties against aluminum diffusion. [] MOCVD with TDMAT is explored to overcome the limitations of sputtering methods and the challenges associated with using titanium tetrachloride (TiCl4) in conventional CVD processes. []

Tetrakis(diethylamido)titanium

Compound Description: Tetrakis(diethylamido)titanium (TDEAT) is another organometallic compound investigated as a precursor for the MOCVD of TiN thin films. [] TDEAT offers several advantages over TDMAT, including higher step coverage, lower resistivities in the deposited TiN films, and improved stability over time. [] These characteristics make TDEAT-derived TiN films particularly suitable for use as diffusion barriers in advanced ULSI technologies. []

Tetrakis(dimethylamino)tin(IV)

Compound Description: Tetrakis(dimethylamino)tin(IV) is utilized as a tin precursor in the atomic layer deposition (ALD) process to fabricate indium tin oxide (ITO) thin films. [] These ITO films are used in optoelectronic applications, specifically as transparent conducting oxide layers. [] The controlled doping of tin into indium oxide using tetrakis(dimethylamino)tin(IV) allows for the fine-tuning of the electrical and optical properties of the ITO films. []

Tetrakis(dimethylamido)silane

Compound Description: Tetrakis(dimethylamido)silane is proposed as a novel coinitiator in Type II photoinitiating systems, such as those based on benzophenone, and as an additive for Type I photoinitiators in free radical photopolymerization processes carried out under air. [] Its inclusion significantly enhances polymerization rates, even in the presence of oxygen, which typically inhibits radical polymerization. [] This improved efficiency is attributed to the compound's participation in a bimolecular homolytic substitution (SH2) reaction, which converts detrimental peroxy radicals into new initiating radicals, thereby sustaining the polymerization process. []

Tetrakis(dimethylamido)zirconium(IV)

Compound Description: Tetrakis(dimethylamido)zirconium(IV) is another compound proposed as a coinitiator in Type II photoinitiating systems and as an additive for Type I photoinitiators in free radical photopolymerization conducted in the presence of air. [] Like tetrakis(dimethylamido)silane, it enhances polymerization rates, likely due to its ability to participate in SH2 reactions that convert peroxy radicals into active propagating species. []

Tetrakis(dimethylamido)propyl tin(IV)

Compound Description: Tetrakis(dimethylamido)propyl tin(IV), also referred to as [Sn(DMP)4], is a liquid precursor used in the plasma-enhanced atomic layer deposition (PEALD) of tin(IV) oxide (SnO2) thin films. [] It is characterized by good volatility and excellent thermal stability, making it suitable for ALD processes. [] [Sn(DMP)4] allows for the deposition of high-quality SnO2 films at low temperatures (down to 60 °C), which is crucial for applications in flexible electronics and other temperature-sensitive substrates. []

Source and Classification

Tetrakis(diethylamine)tin is synthesized primarily for research and industrial applications, particularly in materials science. It is categorized under organotin compounds, which are known for their diverse reactivity and utility in catalysis and as precursors in thin film deposition processes.

Synthesis Analysis

The synthesis of tetrakis(diethylamine)tin typically involves the reaction of tin(IV) chloride with diethylamine. The reaction can be represented as follows:

SnCl4+4 C2H5 2NC16H40N4Sn+4HCl\text{SnCl}_4+4\text{ C}_2\text{H}_5\text{ }_2\text{N}\rightarrow \text{C}_{16}\text{H}_{40}\text{N}_{4}\text{Sn}+4\text{HCl}

Technical Details

  • Reaction Conditions: This synthesis is generally performed under inert conditions to prevent moisture interference, which can lead to hydrolysis.
  • Solvent: Common solvents used include diethyl ether or hexane.
  • Purification: The product is typically purified by distillation or sublimation under reduced pressure to remove unreacted materials and byproducts.
Molecular Structure Analysis

The molecular structure of tetrakis(diethylamine)tin consists of a central tin atom coordinated by four diethylamine ligands.

Structural Data

  • Molecular Weight: 407.23 g/mol
  • Boiling Point: Approximately 110 °C at reduced pressure (0.5 mmHg).
  • Nuclear Magnetic Resonance (NMR): The NMR spectrum confirms the presence of the diethylamine groups, providing insight into the compound's structure.

The geometry around the tin atom is tetrahedral due to the four equivalent diethylamine ligands, which influence its reactivity and interactions with other chemical species.

Chemical Reactions Analysis

Tetrakis(diethylamine)tin is involved in several notable chemical reactions:

  1. Hydrolysis: It reacts rapidly with water, leading to the formation of tin oxide and diethylamine.
    C16H40N4Sn+2H2OSnO2+4 C2H5 2NH\text{C}_{16}\text{H}_{40}\text{N}_{4}\text{Sn}+2\text{H}_2\text{O}\rightarrow \text{SnO}_2+4\text{ C}_2\text{H}_5\text{ }_2\text{NH}
  2. Transamination Reactions: It can participate in transamination processes with ammonia, yielding various nitrogen-containing compounds.
  3. Surface Reactions: Tetrakis(diethylamine)tin has been utilized in atomic layer deposition processes for creating thin films, such as indium tin oxide, where it forms surface complexes that facilitate further reactions.
Mechanism of Action

The mechanism of action for tetrakis(diethylamine)tin varies depending on its application:

  • In chemical vapor deposition (CVD), it acts as a precursor where the diethylamido ligands react with substrates (e.g., silicon or indium tin oxide) to form desired thin films while releasing diethylamine as a byproduct.
  • The high reactivity of the metal-amide bonds allows for efficient deposition processes, crucial for semiconductor fabrication and coatings.
Physical and Chemical Properties Analysis

Tetrakis(diethylamine)tin exhibits several important physical and chemical properties:

  • Appearance: Yellow liquid
  • Density: Approximately 1.05 g/cm³
  • Flash Point: 39 °C
  • Solubility: Soluble in organic solvents but reacts with water.
  • Hazard Classification: It is classified as toxic and flammable, requiring careful handling under appropriate safety protocols.
Applications

Tetrakis(diethylamine)tin has significant applications in various fields:

  1. Thin Film Deposition: Used as a precursor in atomic layer deposition for creating high-purity tin oxide films essential in electronics.
  2. Catalysis: Acts as a catalyst in organic synthesis reactions due to its ability to facilitate bond formation and transformation.
  3. Material Science Research: Investigated for its potential in developing new materials with specific electronic or optical properties.
  4. Surface Modification: Employed in modifying surfaces to enhance adhesion properties or introduce functional groups for further chemical reactions.

Properties

CAS Number

1066-78-0

Product Name

Tetrakis(diethylamine)tin

IUPAC Name

N-ethyl-N-[tris(diethylamino)stannyl]ethanamine

Molecular Formula

C16H40N4Sn

Molecular Weight

407.2 g/mol

InChI

InChI=1S/4C4H10N.Sn/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4

InChI Key

IFVSPCQTOMZHOP-UHFFFAOYSA-N

SMILES

CCN(CC)[Sn](N(CC)CC)(N(CC)CC)N(CC)CC

Canonical SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Sn+4]

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